molecular formula C10H9FN2O2 B2960157 1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 1008930-80-0

1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No. B2960157
M. Wt: 208.192
InChI Key: ROVJZYRAYUJYKN-UHFFFAOYSA-N
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Description

This usually includes the IUPAC name, common names, structural formula, and molecular formula. It may also include the purpose or use of the compound in various industries or research .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations. It may also include spectral data from UV/Vis, IR, NMR, and MS .

Scientific Research Applications

Stereochemical and Pharmacological Properties

Research has shown the significance of stereochemistry on the pharmacological properties of certain hydantoin derivatives, including those related to "1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione". For instance, the study of the potent hydantoin 5-HT7R antagonist MF-8, which shares structural similarities, highlighted the impact of stereochemistry on both receptor affinity and antagonistic action. This work underscores the relationship between molecular configuration and pharmacodynamic as well as pharmacokinetic profiles, offering insights into the design of compounds with optimized therapeutic effects (Kucwaj-Brysz et al., 2020).

Catalysis and Synthesis Applications

The use of Brønsted acidic ionic liquids for the synthesis of fluorinated compounds, including those with the hydantoin framework, has been reported. Such methodologies emphasize green chemistry principles, offering efficient and reusable catalysts for synthesizing a variety of structurally diverse and potentially bioactive compounds. This approach demonstrates the versatility of "1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione" derivatives in organic synthesis and drug discovery processes (Arya et al., 2012).

Structural and Electronic Properties

The examination of N-heterocyclic carbene precursors, including those based on imidazolidine-2,4-dione skeletons, has provided insights into the influence of electron delocalization on their stability and structure. Such studies contribute to a deeper understanding of the electronic properties of these compounds, which is crucial for their potential applications in catalysis and material science (Hobbs et al., 2010).

Spectroscopic Analysis and Computational Modeling

Spectroscopic and computational techniques have been employed to explore the structure-property relationships of hydantoin derivatives. These methods facilitate the prediction of molecular behavior and potential bioactivity, offering a pathway to rational drug design and the development of new therapeutic agents. Studies such as the spectroscopic and computational approach for the structure-property relationship of hydantoin drug impurities provide valuable data on molecular geometry, electronic structure, and potential bioactivity (Kumar & Bhaskar, 2019).

Cytotoxicity and Anticancer Activity

The exploration of N,O-nucleosides derived from imidazolidine-2,4-diones, including studies on their cytotoxicity and apoptotic activity, highlights the potential of these compounds in cancer therapy. The selective induction of apoptosis in cancer cells underscores the therapeutic relevance of hydantoin derivatives in oncology (Chiacchio et al., 2003).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves a discussion of potential future research directions or applications for the compound .

properties

IUPAC Name

1-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-6-9(14)12-10(15)13(6)8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVJZYRAYUJYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=O)N1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

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